5-chloro-2-methoxy-N-(2-methyl-2-(thiophen-3-yl)propyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-2-methoxy-N-(2-methyl-2-(thiophen-3-yl)propyl)benzamide is an organic compound that belongs to the class of benzamides. This compound features a benzamide core substituted with a chloro group at the 5-position, a methoxy group at the 2-position, and a thiophen-3-ylpropyl group at the nitrogen atom. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Mechanism of Action
Target of Action
Many compounds with similar structures are known to interact with various receptors in the body. For example, indole derivatives, which share some structural similarities with the given compound, have been found to bind with high affinity to multiple receptors .
Biochemical Pathways
The affected pathways would depend on the specific targets of the compound. For instance, indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-methoxy-N-(2-methyl-2-(thiophen-3-yl)propyl)benzamide typically involves multiple steps:
Starting Materials: The synthesis begins with 5-chloro-2-methoxybenzoic acid and 2-methyl-2-(thiophen-3-yl)propan-1-amine.
Amide Bond Formation: The carboxylic acid group of 5-chloro-2-methoxybenzoic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). This activated intermediate then reacts with 2-methyl-2-(thiophen-3-yl)propan-1-amine to form the desired benzamide.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-methoxy-N-(2-methyl-2-(thiophen-3-yl)propyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate (KMnO₄).
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of 5-chloro-2-hydroxy-N-(2-methyl-2-(thiophen-3-yl)propyl)benzamide.
Reduction: Formation of 5-chloro-2-methoxy-N-(2-methyl-2-(thiophen-3-yl)propyl)benzylamine.
Substitution: Formation of 5-substituted-2-methoxy-N-(2-methyl-2-(thiophen-3-yl)propyl)benzamide derivatives.
Scientific Research Applications
Chemistry
In chemistry, 5-chloro-2-methoxy-N-(2-methyl-2-(thiophen-3-yl)propyl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study the interactions of benzamide derivatives with biological targets. It may serve as a lead compound in the development of new drugs or as a probe to investigate biological pathways.
Medicine
In medicine, derivatives of benzamides are known for their pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties. This compound could be explored for similar therapeutic potentials.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals, agrochemicals, and pharmaceuticals. Its unique structure makes it a versatile intermediate in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-2-methoxy-N-(2-methyl-2-(thiophen-2-yl)propyl)benzamide
- 5-chloro-2-methoxy-N-(2-methyl-2-(furan-3-yl)propyl)benzamide
- 5-chloro-2-methoxy-N-(2-methyl-2-(pyridin-3-yl)propyl)benzamide
Uniqueness
Compared to similar compounds, 5-chloro-2-methoxy-N-(2-methyl-2-(thiophen-3-yl)propyl)benzamide is unique due to the specific positioning of the thiophen-3-yl group. This positioning can significantly affect the compound’s electronic properties and its interaction with biological targets, potentially leading to distinct pharmacological profiles and applications.
Properties
IUPAC Name |
5-chloro-2-methoxy-N-(2-methyl-2-thiophen-3-ylpropyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO2S/c1-16(2,11-6-7-21-9-11)10-18-15(19)13-8-12(17)4-5-14(13)20-3/h4-9H,10H2,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTMKJDSBXOOKKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC(=O)C1=C(C=CC(=C1)Cl)OC)C2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.